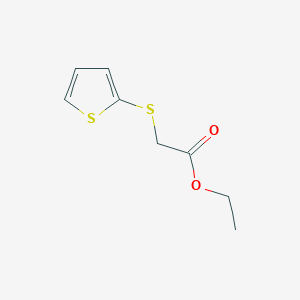

Ethyl 2-(thiophen-2-ylthio)acetate

Vue d'ensemble

Description

Ethyl 2-(thiophen-2-ylthio)acetate is an organic compound with the molecular formula C8H10O2S2 and a molecular weight of 202.29 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(thiophen-2-ylthio)acetate typically involves the reaction of thiophene-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Analyse Des Réactions Chimiques

Oxidation Reactions

Ethyl 2-(thiophen-2-ylthio)acetate undergoes oxidation at the sulfur atoms, yielding sulfoxides or sulfones depending on reaction conditions:

Mechanistic Insight :

-

Sulfoxide formation proceeds via electrophilic attack on the sulfur atom, generating a three-membered transition state with the oxidizing agent.

-

Sulfone production involves a two-step oxidation: first to sulfoxide, followed by further oxidation under stronger conditions.

Reduction Reactions

The thioester group is susceptible to reduction, enabling conversion to thiols or alcohols:

Key Observation :

-

Catalytic hydrogenation selectively reduces the thioester’s C=S bond while preserving the thiophene ring .

Nucleophilic Substitution

The ester and thioether groups participate in substitution reactions:

Ester Hydrolysis

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (1 M) | H₂O/EtOH, reflux, 3 hr | 2-(Thiophen-2-ylthio)acetic acid | 88% |

| H₂SO₄ (conc.) | 110°C, 6 hr | Same as above | 95% |

Thioether Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields S-alkyl derivatives:

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused thiophene systems:

Example Reaction :

Under Pd(II) catalysis, intramolecular cyclization forms a thieno[3,2-b]thiophene derivative :

Conditions :

Cross-Coupling Reactions

Ni-catalyzed thioetherification with aryl halides enables C–S bond formation :

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Bromobenzonitrile | NiBr₂·glyme | Ethyl 3-((4-cyanophenyl)thio)propanoate | 97% |

Mechanism :

-

Oxidative addition of Ni(0) to the C–Br bond.

-

Transmetalation with the thiolate intermediate.

Radical Reactions

Under UV light, the thioester undergoes homolytic cleavage, generating thiyl radicals that participate in chain reactions:

Applications :

-

Polymerization initiators.

-

Synthesis of sulfur-containing dendrimers.

Applications De Recherche Scientifique

Ethyl 2-(thiophen-2-ylthio)acetate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of ethyl 2-(thiophen-2-ylthio)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. The sulfur atom in the thiophene ring can form interactions with metal ions or other biomolecules, influencing its biological activity .

Comparaison Avec Des Composés Similaires

Thiophene-2-thiol: A precursor in the synthesis of ethyl 2-(thiophen-2-ylthio)acetate.

Ethyl thiophene-2-carboxylate: Another thiophene derivative with similar applications in organic synthesis.

Uniqueness: this compound is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its combination of ester and thiophene functionalities makes it a versatile intermediate in various chemical reactions .

Activité Biologique

Ethyl 2-(thiophen-2-ylthio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, antioxidant properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHOS

- Molecular Weight : 170.23 g/mol

- CAS Number : 57382-97-5

The compound features a thiophene ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound's effectiveness was evaluated using the MTT assay, which measures cell viability.

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of thiophene derivatives, this compound exhibited significant activity against several cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HepG2 (liver cancer) | 15.4 |

| T47D (breast cancer) | 12.8 |

| HT-29 (colon cancer) | 10.5 |

These results indicate that the compound has promising anticancer activity, particularly against colon and breast cancer cells .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including the phosphomolybdenum method. The results showed that the compound has a total antioxidant capacity comparable to that of ascorbic acid, suggesting its potential in combating oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.

- Antioxidant Mechanism : By scavenging free radicals, it protects cells from oxidative damage.

- Interaction with Cellular Targets : The thiophene moiety may interact with specific proteins involved in cell signaling pathways, enhancing its anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiophene ring or substituents can significantly influence its potency and selectivity against various targets.

Comparative Analysis with Related Compounds

A comparative analysis with other thiophene derivatives reveals that compounds containing sulfur groups exhibit enhanced cytotoxicity:

| Compound | IC (µM) |

|---|---|

| This compound | 15.4 |

| Ethyl 2-(thiazol-2-ylthio)acetate | 20.1 |

| Ethyl 3-(benzothiazol-2-ylthio)acetate | 25.0 |

This data suggests that the presence of sulfur in the structure contributes positively to the cytotoxic effects observed in these compounds .

Propriétés

IUPAC Name |

ethyl 2-thiophen-2-ylsulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S2/c1-2-10-7(9)6-12-8-4-3-5-11-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUNTAWVARFSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.